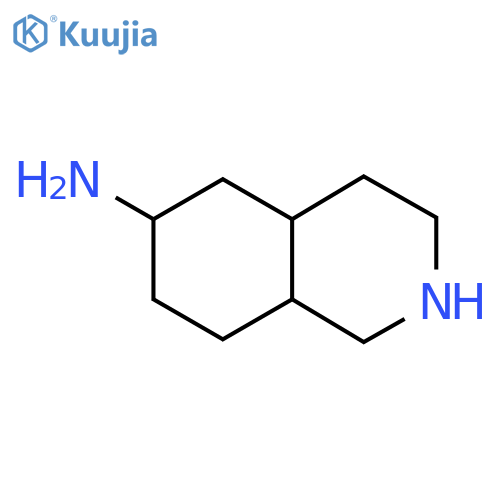

Cas no 2680851-66-3 (Decahydroisoquinolin-6-amine)

Decahydroisoquinolin-6-amine 化学的及び物理的性質

名前と識別子

-

- EN300-28270770

- decahydroisoquinolin-6-amine

- 2680851-66-3

- Decahydroisoquinolin-6-amine

-

- インチ: 1S/C9H18N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h7-9,11H,1-6,10H2

- InChIKey: KLDZUQWWMQALFG-UHFFFAOYSA-N

- ほほえんだ: N1CCC2CC(CCC2C1)N

計算された属性

- せいみつぶんしりょう: 154.146998583g/mol

- どういたいしつりょう: 154.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

Decahydroisoquinolin-6-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28270770-0.1g |

decahydroisoquinolin-6-amine |

2680851-66-3 | 95.0% | 0.1g |

$892.0 | 2025-03-19 | |

| Enamine | EN300-28270770-0.5g |

decahydroisoquinolin-6-amine |

2680851-66-3 | 95.0% | 0.5g |

$974.0 | 2025-03-19 | |

| Enamine | EN300-28270770-5.0g |

decahydroisoquinolin-6-amine |

2680851-66-3 | 95.0% | 5.0g |

$2940.0 | 2025-03-19 | |

| Enamine | EN300-28270770-0.05g |

decahydroisoquinolin-6-amine |

2680851-66-3 | 95.0% | 0.05g |

$851.0 | 2025-03-19 | |

| Enamine | EN300-28270770-2.5g |

decahydroisoquinolin-6-amine |

2680851-66-3 | 95.0% | 2.5g |

$1988.0 | 2025-03-19 | |

| Enamine | EN300-28270770-0.25g |

decahydroisoquinolin-6-amine |

2680851-66-3 | 95.0% | 0.25g |

$933.0 | 2025-03-19 | |

| Enamine | EN300-28270770-1g |

decahydroisoquinolin-6-amine |

2680851-66-3 | 1g |

$1014.0 | 2023-09-09 | ||

| Enamine | EN300-28270770-5g |

decahydroisoquinolin-6-amine |

2680851-66-3 | 5g |

$2940.0 | 2023-09-09 | ||

| Enamine | EN300-28270770-10g |

decahydroisoquinolin-6-amine |

2680851-66-3 | 10g |

$4360.0 | 2023-09-09 | ||

| Enamine | EN300-28270770-1.0g |

decahydroisoquinolin-6-amine |

2680851-66-3 | 95.0% | 1.0g |

$1014.0 | 2025-03-19 |

Decahydroisoquinolin-6-amine 関連文献

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

Decahydroisoquinolin-6-amineに関する追加情報

Introduction to Decahydroisoquinolin-6-amine (CAS No: 2680851-66-3)

Decahydroisoquinolin-6-amine, a compound with the chemical formula C₁₁H₁₃NO, is a significant molecule in the field of pharmaceutical chemistry. This heterocyclic amine has garnered considerable attention due to its structural complexity and potential biological activities. The CAS number 2680851-66-3 uniquely identifies this compound, facilitating its precise classification and study within scientific literature and industrial applications.

The decahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. The incorporation of an amine group at the 6-position introduces unique reactivity and functionality, making Decahydroisoquinolin-6-amine a versatile intermediate in the synthesis of more complex molecules. This compound’s molecular architecture suggests potential applications in the development of novel therapeutic agents targeting various physiological pathways.

Recent advancements in computational chemistry and drug discovery have highlighted the importance of decahydroisoquinoline derivatives in addressing unmet medical needs. Studies have demonstrated that modifications at the 6-position can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds. The amine functionality at this position allows for further derivatization, enabling the creation of libraries of analogs with tailored biological profiles.

In vitro studies have begun to unravel the mechanistic basis of Decahydroisoquinolin-6-amine’s interactions with biological targets. Initial research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation in therapeutic contexts. The stereochemistry of the molecule, particularly the configuration around the nitrogen atom, is thought to play a crucial role in determining its biological activity.

The synthesis of Decahydroisoquinolin-6-amine presents both challenges and opportunities for chemists. Traditional methods often rely on multi-step sequences involving cyclization and functional group transformations. However, recent innovations in catalytic processes have enabled more efficient routes to this scaffold, reducing the number of synthetic steps and improving yields. These advancements are critical for scaling up production and facilitating preclinical studies.

The potential applications of Decahydroisoquinolin-6-amine extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive building block for materials science applications, such as ligands in metal-organic frameworks (MOFs) or components in organic electronic devices. The amine group’s ability to form hydrogen bonds enhances its interactions with other molecules, which could be leveraged in designing novel materials with specific properties.

Ongoing research is exploring the pharmacological potential of Decahydroisoquinolin-6-amine in various disease models. Preclinical trials are being designed to assess its efficacy and safety profiles in relevant animal models. The compound’s ability to modulate key signaling pathways has sparked interest among researchers looking for innovative approaches to treat conditions such as neurological disorders and inflammation-related diseases.

The regulatory landscape for new chemical entities like Decahydroisoquinolin-6-amine is evolving alongside advancements in synthetic chemistry. Regulatory agencies now recognize the importance of structure-based drug design, allowing for more streamlined pathways from discovery to market approval. This shift has encouraged pharmaceutical companies to invest in innovative compounds like Decahydroisoquinolin-6-amine, which offer unique therapeutic advantages.

Collaborative efforts between academia and industry are essential for maximizing the therapeutic potential of Decahydroisoquinolin-6-amine. Open innovation models are fostering partnerships that combine cutting-edge research with industrial expertise, accelerating the translation of laboratory findings into clinical candidates. Such collaborations are vital for addressing complex global health challenges effectively.

The future prospects for Decahydroisoquinolin-6-amine are promising, driven by its versatile chemical properties and potential biological activities. Continued exploration of its derivatives will likely uncover new applications across multiple therapeutic areas. As synthetic methodologies advance, the accessibility of this compound will improve, further stimulating its adoption in both academic research and industrial development.

2680851-66-3 (Decahydroisoquinolin-6-amine) 関連製品

- 1706463-02-6(2-chloro-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one)

- 2098079-38-8(2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile)

- 2229008-09-5(1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole)

- 2137883-15-7(Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)-)

- 77564-42-2((2S)-4-(benzyloxy)butan-2-ol)

- 1998651-01-6((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)

- 2308474-39-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3R)-3-hydroxypyrrolidin-1-yl-5-oxopentanoic acid)

- 35155-06-7(5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)

- 4945-48-6(Piperidine, 1-butyl-)

- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)